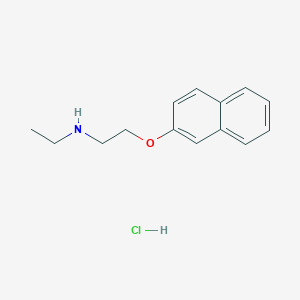![molecular formula C17H20N2O2 B5416833 N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea, also known as Etoposide, is a chemical compound that is widely used in scientific research for its potential anti-cancer properties. Etoposide is a derivative of podophyllotoxin, a natural product that is found in certain plant species. Etoposide is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea works by inhibiting topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Topoisomerase II is responsible for introducing transient breaks in the DNA double helix to facilitate DNA replication and repair. This compound binds to the topoisomerase II-DNA complex and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing senescence. In addition, etoposide has been shown to modulate the immune system by enhancing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties. This compound is also commercially available and can be easily obtained for research purposes. However, etoposide has several limitations as well. It has been shown to induce DNA damage and cell death in normal cells as well, which can limit its use in certain experiments. In addition, etoposide has been shown to have a narrow therapeutic window, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of etoposide. One potential direction is the development of novel etoposide analogs with enhanced efficacy and reduced toxicity. Another potential direction is the study of the mechanisms of resistance to etoposide in cancer cells, which can lead to the development of novel therapeutic strategies. Finally, the use of etoposide in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research.
Méthodes De Synthèse
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea can be synthesized through a multi-step process starting from podophyllotoxin. The first step involves the conversion of podophyllotoxin to etoposide-4'-O-demethyl-epipodophyllotoxin, which is then converted to etoposide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential anti-cancer properties. It is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. This compound has been shown to induce cell death in cancer cells by inhibiting topoisomerase II, which leads to DNA damage and cell cycle arrest. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLBNAWZLMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)


![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)